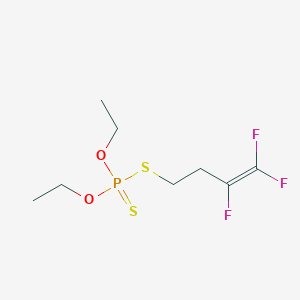
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane, also known as DTTP, is a novel compound that has been studied for its potential applications in scientific research. This molecule is a member of the organophosphorus family and has been shown to exhibit unique biochemical and physiological effects. In
作用機序
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane inhibits acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This compound also exhibits antioxidant properties by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit inhibitory effects on acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration can lead to improved cognitive function and memory. This compound also exhibits antioxidant properties, which can be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the role of this enzyme in various physiological processes. This compound also exhibits antioxidant properties, which can be useful in studying oxidative stress-related diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which can be harmful to cells and tissues.
将来の方向性
1. Investigating the potential therapeutic applications of Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane in the treatment of oxidative stress-related diseases.
2. Studying the effect of this compound on other enzymes involved in neurotransmitter metabolism.
3. Exploring the potential of this compound as a neuroprotective agent.
4. Investigating the potential of this compound as an insecticide or pesticide.
5. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models.
In conclusion, this compound is a novel compound that has been studied for its potential applications in scientific research. It exhibits inhibitory effects on acetylcholinesterase and antioxidant properties, which can be beneficial in the treatment of various diseases. However, further research is needed to fully understand the potential of this compound in various fields of study.
合成法
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane can be synthesized using a three-step process involving the reaction of 3,4,4-trifluorobut-3-enylsulfanyl chloride with sodium diethoxy-sulfanylidene-dithiocarbonate, followed by the reaction of the resulting intermediate with triethyl phosphite. The final product is obtained by treating the intermediate with aqueous hydrochloric acid.
科学的研究の応用
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane has been studied for its potential applications in scientific research, specifically in the field of biochemistry. It has been shown to exhibit inhibitory effects on acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition can lead to a decrease in the breakdown of acetylcholine, resulting in an increase in the concentration of this neurotransmitter in the synaptic cleft. This compound has also been shown to exhibit antioxidant properties, which can be beneficial in the treatment of oxidative stress-related diseases.
特性
CAS番号 |
16500-53-1 |
|---|---|
分子式 |
C8H14F3O2PS2 |
分子量 |
294.3 g/mol |
IUPAC名 |
diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C8H14F3O2PS2/c1-3-12-14(15,13-4-2)16-6-5-7(9)8(10)11/h3-6H2,1-2H3 |
InChIキー |
VAUITHCZHJRWOA-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SCCC(=C(F)F)F |
正規SMILES |
CCOP(=S)(OCC)SCC=C(C(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



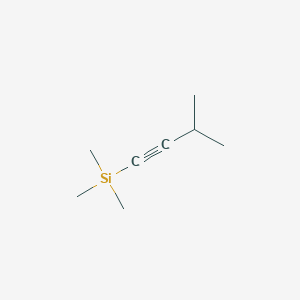
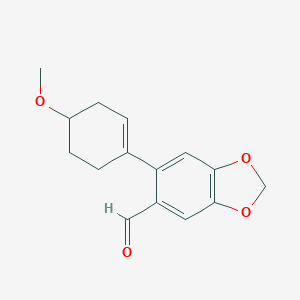

![Benzene, 1-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-4-methyl-](/img/structure/B102214.png)



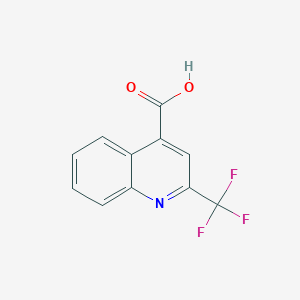

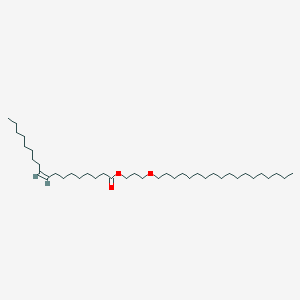
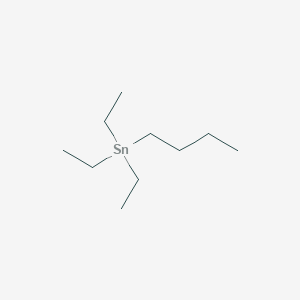

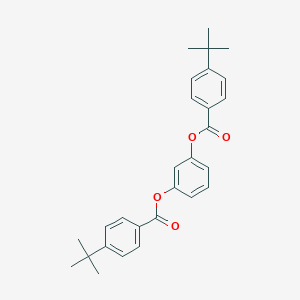
![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)